molecular formula C24H30O6 B1627527 Estriol triacetate CAS No. 2284-32-4

Estriol triacetate

Cat. No. B1627527
CAS RN: 2284-32-4
M. Wt: 414.5 g/mol
InChI Key: DKZPDNPWKHTWCC-YYTJJFCCSA-N
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Description

Estriol triacetate is an estrogen medication and an estrogen ester, specifically, the triacetate ester of estriol . It was never marketed and is said to be 10 times as physiologically active as estriol .


Synthesis Analysis

Estriol triacetate is synthesized from estriol . The specific synthesis process is not detailed in the available resources.


Molecular Structure Analysis

Estriol triacetate has a molecular formula of C24H30O6 and a molar mass of 414.498 g/mol . It has 6 hydrogen bond acceptors, 0 hydrogen bond donors, and 6 freely rotating bonds .


Physical And Chemical Properties Analysis

Estriol triacetate has a density of 1.2±0.1 g/cm3, a boiling point of 509.5±50.0 °C at 760 mmHg, and a flash point of 218.9±30.2 °C . It has a molar refractivity of 109.4±0.4 cm3, a polar surface area of 79 Å2, and a molar volume of 339.2±5.0 cm3 .

Scientific Research Applications

  • Sustainable Synthesis Approach for Cellulose Acetate

    • Field : Green Chemistry
    • Application : This research presents a more sustainable synthesis approach for cellulose acetate using the DBU/CO2 switchable solvent system .
    • Method : The process involves an efficient homogeneous cellulose acetylation process without the need for any additional catalyst or activation step . Vinyl acetate was used as a more benign acetylation agent under mild conditions .
    • Results : The process demonstrated straightforward recyclability of all employed components with high recycling ratios (87.0–98.9%) . It resulted in less cellulose backbone degradation compared to a cellulose acetate sample synthesized by the Acetic Acid Process from the same cellulose source .
  • Synthesis of Cellulose Triacetate from Date Palm

    • Field : Biobased Polysaccharides
    • Application : This study synthesized cellulose triacetate from pure cellulose obtained from the waste lignocellulosic part of date palm .
    • Method : A heterogeneous acetylation reaction was carried out with acetic anhydride as an acetyl donor to achieve a degree of substitution (DS) of the hydroxyl group of 2.9 .
    • Results : The synthesized cellulose triacetate contains approximately 43.9% acetyl and has a molecular weight of 205,102 g·mol −1 . The maximum thermal decomposition temperature of acetate was found to be 380 °C .

Safety And Hazards

Estriol, the parent compound of Estriol triacetate, is classified as Carcinogenicity Category 1A and Reproductive Toxicity Category 1B . It may cause cancer and may damage fertility or the unborn child . It is advised to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

properties

IUPAC Name

[(8R,9S,13S,14S,16R,17R)-3,17-diacetyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O6/c1-13(25)28-17-6-8-18-16(11-17)5-7-20-19(18)9-10-24(4)21(20)12-22(29-14(2)26)23(24)30-15(3)27/h6,8,11,19-23H,5,7,9-10,12H2,1-4H3/t19-,20-,21+,22-,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZPDNPWKHTWCC-YYTJJFCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2C3CCC4=C(C3CCC2(C1OC(=O)C)C)C=CC(=C4)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1C[C@H]2[C@@H]3CCC4=C([C@H]3CC[C@@]2([C@H]1OC(=O)C)C)C=CC(=C4)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90945537
Record name Estriol 3,16,17-triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90945537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Estriol triacetate

CAS RN

2284-32-4
Record name Estriol, triacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2284-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Estriol triacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002284324
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Estriol 3,16,17-triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90945537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Estriol triacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ESTRIOL TRIACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y14M23K44M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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